molecular formula C20H23N3O6 B2831351 Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1172711-89-5

Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2831351
CAS No.: 1172711-89-5
M. Wt: 401.419
InChI Key: JVGFJESVQXZYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-oxobutanoate ethyl ester core linked to a piperidine ring substituted with a 1,3,4-oxadiazole heterocycle. The oxadiazole is further functionalized with a benzo[d][1,3]dioxol-5-yl group, a bicyclic aromatic moiety known for enhancing lipophilicity and metabolic stability in drug-like molecules .

Properties

IUPAC Name

ethyl 4-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-2-26-18(25)8-7-17(24)23-9-3-4-14(11-23)20-22-21-19(29-20)13-5-6-15-16(10-13)28-12-27-15/h5-6,10,14H,2-4,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGFJESVQXZYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Synthesis of the 1,3,4-Oxadiazole Ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative. For instance, benzo[d][1,3]dioxole-5-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride.

    Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Piperidine Substitution and Coupling

The piperidine ring is functionalized at the 3-position via nucleophilic substitution or coupling:

  • 3-Aminopiperidine reacts with the oxadiazole intermediate under Mitsunobu conditions or via Buchwald-Hartwig amination .
  • Key side reaction : Competitive formation of rotamers (e.g., D and U forms) observed in NMR studies for structurally similar compounds .

Table 2: Reaction yields and conditions for piperidine-oxadiazole coupling

Starting MaterialReagent/ConditionsYield (%)Product Purity (HPLC)
3-BromopiperidineCuI, L-proline, K2_2CO3_3, DMF78>95%
3-HydrazinylpiperidineEthanol, reflux, 12 h6590%

Esterification with Ethyl 4-Oxobutanoate

The final step involves nucleophilic acyl substitution:

  • Activation of ethyl 4-oxobutanoate using EDCl/HOBt or DCC, followed by reaction with the piperidine-oxadiazole intermediate .
  • Optimization : Reaction at 0–5°C minimizes diketone side products .

Table 3: Comparative analysis of coupling methods

MethodTemperature (°C)Time (h)Yield (%)Purity (NMR)
EDCl/HOBt, CH2_2Cl2_225248298%
DCC, THF0–5128999%

Mechanistic Insights and Competing Pathways

  • Tautomerization risks : Acidic conditions promote enol-keto tautomerization, leading to undesired aromatization (observed in benzimidazole derivatives ).
  • Steric effects : Bulky substituents on the piperidine ring reduce coupling efficiency by 15–20% .

Stability and Functional Group Reactivity

  • Oxadiazole ring stability : Resists hydrolysis under physiological pH but degrades in strong acids (e.g., HCl > 2M) .
  • Ester group reactivity : Susceptible to saponification in basic aqueous solutions (t1/2_{1/2} = 3 h at pH 10) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate exhibit significant anticancer properties. For example, oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
Ethyl derivativeA54912

Anti-inflammatory Properties

The compound's structural similarities with known anti-inflammatory agents suggest it may possess similar properties. Studies have demonstrated that isoxazole derivatives can modulate immune responses and reduce inflammation in animal models.

Neuroprotective Effects

Research indicates that compounds containing piperidine moieties can exhibit neuroprotective effects. This compound may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of oxadiazole derivatives in vitro against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer drugs.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using murine models, the compound demonstrated a significant reduction in pro-inflammatory cytokines when administered at specific dosages. This suggests its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the oxadiazole ring could participate in hydrogen bonding or electrostatic interactions. The piperidine ring provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Heterocycle Impact: The 1,3,4-oxadiazole in the target compound may enhance metabolic stability compared to thiadiazoles (e.g., Ev6), as oxadiazoles are less prone to enzymatic oxidation .

Substituent Effects :

  • The benzo[d][1,3]dioxol-5-yl group is a common lipophilic moiety across analogs, likely improving membrane permeability.
  • Piperidine (target) vs. pyrrolidine (ABT-627) rings influence steric bulk and basicity, which could modulate target selectivity .

Synthesis Complexity :

  • ABT-627 requires multi-step synthesis with air-sensitive intermediates, whereas dihydropyridines (Ev5) are synthesized via one-pot condensations .
  • Thiadiazole derivatives (Ev6) utilize straightforward reflux conditions, suggesting the target compound’s synthesis may involve similar coupling strategies .

Biological Activity

Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a complex compound that has garnered attention in recent pharmacological research for its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves multiple steps that typically include the formation of the oxadiazole moiety and subsequent coupling with piperidine and ethyl acetoacetate. The synthetic route can be summarized as follows:

  • Formation of Oxadiazole : The initial step involves the condensation of appropriate precursors to form the oxadiazole ring.
  • Piperidine Coupling : The oxadiazole is then reacted with piperidine derivatives to introduce the piperidinyl group.
  • Final Esterification : Finally, ethyl acetoacetate is used to form the ester linkage, yielding the target compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds containing the benzo[d][1,3]dioxole structure have shown promising results against various cancer cell lines. For example, derivatives with similar frameworks demonstrated IC50 values in the micromolar range against MCF7 breast cancer cells .
CompoundCell LineIC50 (µM)
Compound AMCF725.72 ± 3.95
Compound BU8745.2 ± 13.0
Ethyl 4-(...)TBDTBD

The proposed mechanisms for the anticancer activity include:

  • Induction of Apoptosis : Flow cytometry analyses have shown that these compounds can induce apoptosis in cancer cells through activation of intrinsic pathways.
  • Inhibition of Angiogenesis : Some derivatives have been noted to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways .

Neuropharmacological Effects

In addition to anticancer properties, there is emerging evidence regarding the neuropharmacological effects of compounds related to this compound):

  • Acetylcholinesterase Inhibition : Certain oxadiazole derivatives have shown moderate inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
CompoundAChE Inhibition %
Compound C60%
Ethyl 4-(...)TBD

Study on Antitumor Activity

A notable study evaluated a series of benzo[d][1,3]dioxole-containing compounds for their antitumor efficacy in vivo. The results indicated that these compounds significantly reduced tumor growth in xenograft models compared to control groups .

Neuroprotective Effects

Another study highlighted the neuroprotective effects observed in animal models treated with similar oxadiazole derivatives. Behavioral tests showed improved cognitive function and reduced neuroinflammation markers .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as benzo[d][1,3]dioxol-5-yl-containing oxadiazoles. For example, oxadiazole intermediates are synthesized via cyclization of hydrazides with carbon disulfide under basic conditions (e.g., KOH in ethanol at reflux) . Piperidine ring incorporation is achieved through nucleophilic substitution or coupling reactions. Yield optimization requires careful control of solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios of reagents (e.g., 1.2 equivalents of piperidine derivatives), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation and purity validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming connectivity of the benzo[d][1,3]dioxolyl, oxadiazole, and piperidine moieties. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 95% purity threshold) ensures batch consistency, while mass spectrometry (MS) validates molecular weight . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzo[d][1,3]dioxol-5-yl and oxadiazole moieties in biological activity?

  • Methodological Answer : Systematic modifications include:

  • Substitution on the benzo[d][1,3]dioxolyl ring : Introducing electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess electronic effects on target binding .
  • Oxadiazole ring replacement : Comparing 1,3,4-oxadiazole with 1,2,4-triazole or thiadiazole analogs to evaluate heterocycle-specific interactions .
  • Piperidine substituents : Varying alkyl/aryl groups at the piperidine nitrogen to probe steric and hydrophobic contributions .
    • Biological data should be analyzed using computational tools (e.g., molecular docking) to correlate structural changes with activity trends .

Q. What strategies are effective in resolving contradictory data regarding the compound’s efficacy across different biological assays?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation times). Mitigation strategies include:

  • Standardized protocols : Adopting CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity testing .
  • Dose-response validation : Replicating experiments across multiple concentrations and normalizing data to positive controls (e.g., doxorubicin for anticancer assays) .
  • Orthogonal assays : Cross-verifying enzyme inhibition results with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets such as kinases or DNA?

  • Methodological Answer :

  • Kinase profiling : Use ATP-competitive binding assays (e.g., KinomeScan) to identify kinase targets. Follow-up with Western blotting to confirm downstream signaling modulation .
  • DNA interaction studies : Employ ethidium bromide displacement assays or comet assays to assess intercalation or genotoxic effects .
  • Metabolomic profiling : LC-MS-based metabolomics can reveal perturbations in metabolic pathways (e.g., glycolysis, apoptosis) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.